(3-Chlorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
This compound is a chemical substance with the CAS No. 921529-45-5. It is a derivative of methanone and contains a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple rings and functional groups. It includes a chlorophenyl group, a thiophenyl group, a pyridazine ring, and a piperazine ring .Scientific Research Applications
Medicinal Chemistry Insights
In medicinal chemistry, the focus is on the design, synthesis, and development of pharmaceutical agents. The compound , due to its structural complexity and functional group diversity, serves as a pivotal scaffold for generating novel derivatives with enhanced biological activities.
Anticonvulsant Properties : Research indicates that certain pyridazinone derivatives, akin to the core structure of (3-Chlorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone, exhibit significant anticonvulsant effects. These findings are grounded in the analysis of crystal structures and electronic properties, which suggest potential for development into new anticonvulsant drugs (Georges et al., 1989).
Anticancer and Antituberculosis Activity : A study on derivates of a closely related compound, 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone, revealed promising in vitro anticancer and antituberculosis activities. This underscores the potential of leveraging the core structure of the compound for developing treatments against cancer and tuberculosis (Mallikarjuna et al., 2014).
Material Science Applications
The compound's unique structural features also find relevance in materials science, particularly in the development of new materials with specific electronic or photonic properties.
- Heterocyclic Analogues and Molecular Electronics : The synthesis of isomorphous methyl- and chloro-substituted heterocyclic analogues, which adhere to the chlorine-methyl exchange rule, demonstrates the compound's versatility in materials science. These analogues can potentially be utilized in the design of molecular electronics and photonics devices, where precise control over electronic properties is paramount (Swamy et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM . This suggests that the compound may interact with its target to inhibit its function, thereby exerting its anti-tubercular activity.
Result of Action
Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have a similar effect.
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4OS/c20-15-4-1-3-14(13-15)19(25)24-10-8-23(9-11-24)18-7-6-16(21-22-18)17-5-2-12-26-17/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEROHFISYAQKRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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